1,2,4-Tribromo-3,5,6-trichlorobenzene
Description
Structure
3D Structure
Properties
CAS No. |
13075-01-9 |
|---|---|
Molecular Formula |
C6Br3Cl3 |
Molecular Weight |
418.1 g/mol |
IUPAC Name |
1,2,4-tribromo-3,5,6-trichlorobenzene |
InChI |
InChI=1S/C6Br3Cl3/c7-1-2(8)5(11)6(12)3(9)4(1)10 |
InChI Key |
XAIKFWSNTFEXDC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Cl)Br)Br)Cl)Cl |
vapor_pressure |
0.000034 [mmHg] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 1,2,4 Tribromo 3,5,6 Trichlorobenzene
De Novo Synthesis Approaches
De novo synthesis, or the creation of the target molecule from simpler, less substituted precursors, presents a primary avenue for obtaining 1,2,4-Tribromo-3,5,6-trichlorobenzene. These methods involve building the complex halogenation pattern through a series of controlled reactions.
Stepwise Halogenation Reactions
Stepwise halogenation is a fundamental approach in aromatic chemistry, involving the sequential introduction of halogen atoms onto an aromatic ring through electrophilic aromatic substitution (EAS). masterorganicchemistry.comalevelh2chemistry.com For a polysubstituted compound like this compound, this strategy would likely begin with an already chlorinated benzene (B151609) derivative, such as 1,2,4-trichlorobenzene, which is a plausible precursor. chemsrc.com
The core of this method relies on treating the aromatic substrate with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). masterorganicchemistry.comchemguide.co.uk The catalyst polarizes the halogen molecule, creating a potent electrophile that can be attacked by the electron-rich benzene ring. chemistrysteps.comstudymind.co.uk
The primary challenge in this approach is controlling the regioselectivity. Halogen substituents are deactivating yet ortho-, para-directing. chemistrysteps.com In a molecule like 1,2,4-trichlorobenzene, the three existing chlorine atoms deactivate the ring, making further substitution difficult. Their combined directing effects, along with steric hindrance, would lead to a mixture of brominated products. Achieving the precise 1,2,4-tribromo-3,5,6-trichloro substitution pattern would require forcing conditions and likely result in a complex mixture of isomers, necessitating extensive purification.
A plausible, albeit challenging, pathway is outlined below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | 1,2,4-Trichlorobenzene | Br₂, FeBr₃ (excess), heat | Mixture of bromotrichlorobenzenes | Bromination occurs at the available positions (3, 5, 6), directed by the existing chlorine atoms. Achieving trisubstitution would require harsh conditions. |
| 2 | Bromotrichlorobenzene isomers | Further bromination (Br₂, FeBr₃) | Mixture of dibromotrichlorobenzenes | Continued substitution on the most activated remaining positions. |
| 3 | Dibromotrichlorobenzene isomers | Further bromination (Br₂, FeBr₃) | This compound | Final bromination to yield the fully substituted product, likely as a minor component in a complex isomeric mixture. |
Regioselective Synthesis Utilizing Direct Halogenation
Achieving high regioselectivity in the direct halogenation of a multi-halogenated benzene is a significant synthetic hurdle. The directing effects of multiple deactivating groups can be conflicting and are often complicated by steric factors. However, modern synthetic methods offer strategies to enhance regioselectivity. The use of specialized halogenating agents and solvent systems can influence the position of substitution. organic-chemistry.org
For instance, employing N-halosuccinimides (NBS for bromination, NCS for chlorination) in unique solvent systems like hexafluoroisopropanol (HFIP) has been shown to enable mild and regioselective halogenation of a wide range of arenes. organic-chemistry.orgresearchgate.net HFIP can enhance the reactivity of the halogenating agent, potentially allowing for more controlled substitution under milder conditions than traditional Lewis acid catalysis. While not specifically documented for this compound, such a system could theoretically offer a more selective route by exploiting subtle differences in the electronic and steric environment of the C-H bonds on a trichlorobenzene precursor.
Precursor Identification and Functional Group Interconversions
A more robust strategy for controlling regiochemistry involves the use of powerful directing groups that can be later converted into the desired substituent or removed entirely. openstax.orglibretexts.org The Sandmeyer reaction is a classic and powerful tool for this type of transformation, allowing an amino group to be replaced by a halogen via a diazonium salt intermediate. wikipedia.orgbyjus.comnih.gov
This approach offers a highly logical and regiochemically precise route to this compound. The synthesis could start from a strategically substituted aniline. The strong activating and ortho-, para-directing nature of the amino group can be used to precisely place halogens, after which the amino group is replaced.
A potential synthetic sequence is as follows:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | 2,5-Dichloroaniline | Br₂ (3 equiv.), Acetic Acid | 3,4,6-Tribromo-2,5-dichloroaniline | The powerful activating NH₂ group directs bromination to the two open ortho positions (3, 6) and the para position (4). |
| 2 | 3,4,6-Tribromo-2,5-dichloroaniline | 1. NaNO₂, H₂SO₄, 0-5 °C | 3,4,6-Tribromo-2,5-dichlorobenzenediazonium salt | Diazotization of the primary aromatic amine. |
| 3 | Diazonium Salt Intermediate | CuCl, HCl | This compound | Sandmeyer reaction to replace the diazonium group with a chlorine atom, completing the desired substitution pattern. wikipedia.org |
Targeted Synthesis from Pre-existing Halogenated Benzenes
These strategies involve the chemical modification of benzene rings that are already heavily halogenated, aiming to swap or add halogens to achieve the target substitution pattern.
Halogen Exchange Reactions (Halex Chemistry)
Halogen exchange (Halex) reactions are typically used to synthesize aryl fluorides from aryl chlorides. The process is a nucleophilic aromatic substitution (SₙAr) that involves the displacement of a halide (usually chloride) by a fluoride (B91410) anion. This reaction is generally effective only on aromatic rings that are "activated" by the presence of strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions.
Applying the Halex principle to exchange chlorine for bromine on a hexahalogenated benzene ring is not a standard or feasible approach. The benzene ring in a hexahalobenzene is electron-rich due to the lone pairs on the six halogens, making it highly deactivated towards nucleophilic attack. Without strong electron-withdrawing groups, the SₙAr mechanism required for Halex chemistry is disfavored. Therefore, this methodology is not considered a viable strategy for the synthesis of this compound from a precursor like hexachlorobenzene.
Directed Ortho-Metallation and Subsequent Halogenation
Directed ortho-metallation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) on the benzene ring, which complexes with a strong base (typically an organolithium reagent). This complexation facilitates the deprotonation of a specific, adjacent ortho position, creating an aryllithium intermediate. uwindsor.caunblog.fr This intermediate can then be trapped with an electrophile, such as a halogenating agent, to install a substituent with high regioselectivity.
To synthesize this compound using DoM, one would need to start with a precursor that contains a suitable DMG and some of the required halogens already in place. A hypothetical, multi-step route could be envisioned starting from a halogenated anisole (B1667542) (methoxybenzene), where the methoxy (B1213986) group serves as a potent DMG.
A possible, though complex, DoM-based pathway:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Rationale |
| 1 | 2,5-Dichloroanisole | 1. s-BuLi, THF, -78 °C; 2. Br₂ | 3-Bromo-2,5-dichloroanisole | The methoxy group directs lithiation to the C3 position, which is then quenched with bromine. |
| 2 | 3-Bromo-2,5-dichloroanisole | 1. s-BuLi, THF, -78 °C; 2. Br₂ | 3,6-Dibromo-2,5-dichloroanisole | The methoxy group now directs lithiation to the other ortho position (C6), followed by bromination. |
| 3 | 3,6-Dibromo-2,5-dichloroanisole | Cl₂, FeCl₃ | 3,6-Dibromo-2,4,5-trichloroanisole | Electrophilic chlorination at the remaining activated position (C4). |
| 4 | 3,6-Dibromo-2,4,5-trichloroanisole | BBr₃ | 3,6-Dibromo-2,4,5-trichlorophenol | Cleavage of the methyl ether to a phenol. |
| 5 | 3,6-Dibromo-2,4,5-trichlorophenol | 1. Diazotization of a corresponding amine or other functional group conversion | This compound | A final, complex functional group interconversion to replace the hydroxyl group with the last bromine atom. |
This sequence highlights the power of DoM for controlled functionalization but also underscores the lengthy and potentially low-yielding nature of such an approach for a molecule of this complexity.
Mechanistic Investigations of Synthesis Pathways
Understanding the reaction mechanism is fundamental to developing a rational synthesis strategy and optimizing reaction conditions. The synthesis of this compound would follow the general principles of electrophilic aromatic substitution.
The mechanism of electrophilic aromatic halogenation proceeds through a distinct, two-step pathway involving a key intermediate. masterorganicchemistry.commsu.edu
Formation of the Electrophile: The Lewis acid catalyst reacts with the halogenating agent (X₂) to form a highly reactive complex, which acts as the source of the electrophilic halogen. youtube.comyoutube.com
Attack and Formation of the Sigma Complex: The π-electron system of the aromatic ring attacks the electrophile. This step breaks the aromaticity of the ring and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.comscience-revision.co.uk This is typically the slow, rate-determining step of the reaction. masterorganicchemistry.com For a heavily substituted and deactivated ring, the formation of this high-energy intermediate is particularly challenging.
Deprotonation and Restoration of Aromaticity: A weak base, often the halide-catalyst complex (e.g., [FeBr₄]⁻), removes a proton from the carbon atom bearing the new halogen. youtube.com This restores the stable aromatic π-system and regenerates the catalyst, yielding the halogenated product. masterorganicchemistry.com
The structure and stability of the sigma complex intermediate are crucial in determining the regioselectivity of the halogenation, as the positions of existing substituents will influence where the new electrophile adds.
Kinetic studies of electrophilic aromatic substitution reactions provide valuable insights into the factors that control the reaction rate. The rate-determining step is the attack of the aromatic ring on the electrophile to form the sigma complex. masterorganicchemistry.com
The rate of halogenation is highly sensitive to the nature of the substituents already present on the benzene ring. Electron-donating groups increase the reaction rate by stabilizing the carbocation intermediate, while electron-withdrawing groups, such as halogens, decrease the rate. msu.edu Consequently, each successive halogenation step is slower than the previous one. The synthesis of a hexasubstituted compound like this compound would therefore require forcing conditions (e.g., strong catalysts, higher temperatures) to drive the reaction to completion.
Advanced Structural Analysis and Spectroscopic Characterization of 1,2,4 Tribromo 3,5,6 Trichlorobenzene
Nuclear Magnetic Resonance (NMR) Spectroscopic Elucidation
Comprehensive NMR spectroscopic data for 1,2,4-tribromo-3,5,6-trichlorobenzene, including high-resolution proton (¹H) and carbon-13 (¹³C) spectra, as well as advanced 2D NMR data, are not available in the reviewed literature and spectral databases.
High-Resolution ¹H and ¹³C NMR Spectroscopy for Structural Confirmation
Due to the absence of protons in the molecular structure of this compound (C₆Br₃Cl₃), a ¹H NMR spectrum would not be applicable for its characterization. While ¹³C NMR spectroscopy would be a key technique for its structural confirmation, no experimental ¹³C NMR data has been found. Theoretical predictions of the chemical shifts could be made, but this would fall outside the scope of reporting on experimental characterization. A hypothetical data table for predicted shifts is therefore not included.
Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment
Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are powerful tools for elucidating the connectivity of atoms within a molecule. However, these techniques are predicated on the presence of protons and their correlations with other nuclei. Given the fully substituted nature of the benzene (B151609) ring in this compound, these specific 2D NMR experiments would not be informative. Alternative 2D NMR techniques involving correlations between carbon and halogen nuclei are specialized and no such data has been reported for this compound.
Halogen NMR (e.g., 79Br, 35Cl) for Probing Electronic Environment
Nuclear Magnetic Resonance (NMR) spectroscopy of halogen nuclei, such as Bromine-79 (⁷⁹Br) and Chlorine-35 (³⁵Cl), offers a direct method for investigating the electronic environment surrounding the halogen atoms in this compound. Both ⁷⁹Br and ³⁵Cl are quadrupolar nuclei, meaning their charge distribution is non-spherical. This property makes their NMR signals particularly sensitive to the electric field gradient at the nucleus, which is dictated by the local electronic structure.
The chemical shifts and, more significantly, the signal linewidths in ⁷⁹Br and ³⁵Cl NMR are influenced by several factors:
Symmetry of the electron distribution: Asymmetry in the electron cloud around the halogen nucleus creates a large electric field gradient, leading to rapid nuclear quadrupole relaxation and consequently, very broad NMR signals.
Covalent character of the Carbon-Halogen bond: Changes in the C-Br and C-Cl bond covalency affect the shielding of the nucleus, resulting in shifts in the resonance frequency.
Inter- and Intramolecular interactions: Interactions with neighboring atoms and molecules can also influence the electronic environment and be reflected in the NMR spectra.
For this compound, one would expect distinct signals for the non-equivalent bromine and chlorine atoms. The bromine atoms at positions 1, 2, and 4 are in chemically different environments, as are the chlorine atoms at positions 3, 5, and 6. This would theoretically lead to multiple resonances in both the ⁷⁹Br and ³⁵Cl NMR spectra. However, due to the challenges of observing quadrupolar nuclei, such as very broad lines and low sensitivity, obtaining high-resolution spectra can be difficult. The significant line broadening often obscures fine structural details, but the observed widths and positions of the resonances provide valuable information about the symmetry and electronic nature of the carbon-halogen bonds within the molecule.
Mass Spectrometry for Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of compounds like this compound through analysis of their fragmentation patterns.
High-Resolution Mass Spectrometry for Molecular Formula Verification
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for confirming the elemental composition of a molecule. The molecular formula of this compound is C₆Br₃Cl₃. By measuring the mass of the molecular ion with high precision, HRMS can distinguish it from other possible compounds having the same nominal mass but different elemental formulas.
The theoretical exact mass of the most abundant isotopologue (using ¹²C, ⁷⁹Br, and ³⁵Cl) is calculated to be 413.6610 Da. HRMS instruments can measure this mass with an accuracy in the parts-per-million (ppm) range, providing strong evidence for the C₆Br₃Cl₃ formula.
Table 1: Theoretical Exact Masses of Major Isotopologues of C₆Br₃Cl₃
| Isotopologue Formula | Theoretical Exact Mass (Da) |
|---|---|
| ¹²C₆⁷⁹Br₃³⁵Cl₃ | 413.6610 |
| ¹²C₆⁷⁹Br₂⁸¹Br₁³⁵Cl₃ | 415.6590 |
| ¹²C₆⁷⁹Br₃³⁵Cl₂³⁷Cl₁ | 415.6581 |
Electron Ionization and Chemical Ionization Fragmentation Pathways
The fragmentation of this compound depends on the ionization method used.
Electron Ionization (EI): As a "hard" ionization technique, EI imparts significant energy to the molecule, leading to extensive fragmentation. youtube.com The molecular ion (M⁺˙) is often observed, but its primary fragmentation pathways would involve the sequential loss of halogen atoms. orgchemboulder.com Cleavage of a C-Br bond is generally more favorable than a C-Cl bond due to its lower bond energy. Common fragmentation steps would include:
Loss of a bromine radical: [M - Br]⁺
Loss of a chlorine radical: [M - Cl]⁺
Subsequent losses of other halogen atoms or molecules (e.g., Br₂, Cl₂, BrCl) from these initial fragments. orgchemboulder.com
Chemical Ionization (CI): This is a "softer" ionization method that results in less fragmentation. youtube.com In CI, a reagent gas is used to produce a protonated molecule, [M+H]⁺. The resulting mass spectrum is typically simpler, with a more abundant [M+H]⁺ peak and fewer fragment ions. This is particularly useful for confirming the molecular weight of the compound when the molecular ion in EI is weak or absent.
Isotopic Distribution Analysis of Halogenated Fragments
A hallmark of the mass spectrum of a polyhalogenated compound is its distinctive isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in approximately a 3:1 ratio. libretexts.org
The presence of three bromine and three chlorine atoms in this compound produces a highly characteristic and complex isotopic cluster for the molecular ion and its fragments. The pattern of peaks, separated by two mass units (e.g., M, M+2, M+4, etc.), and their relative intensities are a definitive fingerprint for the number of bromine and chlorine atoms present. For example, the molecular ion cluster will span over 12 mass units, with a unique intensity distribution that can be computationally predicted. This isotopic signature is invaluable for identifying the compound in complex mixtures and for confirming the composition of fragment ions. youtube.com
Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a unique "molecular fingerprint" based on the vibrational modes of a molecule. nih.gov For this compound, these techniques are essential for structural confirmation.
Correlating Vibrational Modes with Specific Structural Features
The vibrational spectrum of this compound is dominated by modes involving the benzene ring and its carbon-halogen bonds. Since the molecule is fully substituted, there are no C-H stretching or bending vibrations, which simplifies a region of the spectrum.
Key vibrational modes and their expected spectral regions include:
Aromatic C-C Stretching: These vibrations of the benzene ring typically appear in the 1400-1600 cm⁻¹ region. The substitution pattern affects the exact frequencies and intensities of these bands.
C-Cl Stretching: Carbon-chlorine stretching vibrations are generally found in the 600-800 cm⁻¹ range. The presence of three C-Cl bonds will likely result in multiple absorption bands in this region.
C-Br Stretching: Due to the heavier mass of bromine, carbon-bromine stretching vibrations occur at lower frequencies, typically in the 500-600 cm⁻¹ range.
Ring Bending and Deformation Modes: Vibrations involving the deformation of the entire benzene ring occur at lower wavenumbers, often below 600 cm⁻¹.
The combination of FT-IR and Raman spectroscopy is particularly powerful. Some vibrational modes may be strong in the IR spectrum but weak in the Raman spectrum, and vice versa, providing complementary information for a complete structural assignment.
Table 2: Expected Vibrational Modes for this compound
| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|
| Aromatic C-C Stretch | 1400 - 1600 | IR and Raman |
| C-Cl Stretch | 600 - 800 | IR and Raman |
| C-Br Stretch | 500 - 600 | IR and Raman |
| Ring Deformation | < 600 | IR and Raman |
Analysis of Halogen-Carbon Stretching and Ring Deformation Modes
The vibrational spectrum of this compound is expected to be complex due to its low symmetry and the presence of multiple heavy halogen substituents. The key vibrational modes of interest are the stretching vibrations of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds, as well as the various deformation modes of the benzene ring.
Halogen-Carbon Stretching Vibrations:
The frequencies of the C-Cl and C-Br stretching vibrations are primarily determined by the strength of the bond and the mass of the halogen atom. Due to the higher mass of bromine compared to chlorine, the C-Br stretching vibrations are expected to appear at lower wavenumbers than the C-Cl stretching vibrations. In aromatic systems, C-Cl stretching bands are typically observed in the 850-550 cm⁻¹ region, while C-Br stretches are found in the 690-515 cm⁻¹ range. spectroscopyonline.comorgchemboulder.comlibretexts.org
Given the substitution pattern of this compound, multiple C-Cl and C-Br stretching modes are anticipated. The precise frequencies will be influenced by the electronic effects of the adjacent halogen atoms. The electron-withdrawing nature of the halogens can slightly alter the bond strengths and, consequently, the vibrational frequencies.
An interactive data table of the estimated characteristic stretching frequencies for the carbon-halogen bonds in this compound is presented below. These estimations are based on typical ranges for similar halogenated aromatic compounds.
Interactive Data Table: Estimated Halogen-Carbon Stretching Frequencies
| Vibrational Mode | Estimated Frequency Range (cm⁻¹) | Expected Intensity |
| C-Cl Stretch | 850 - 700 | Medium to Strong |
| C-Br Stretch | 700 - 550 | Medium to Strong |
Note: This data is estimated based on typical values for halogenated benzenes and is not from direct experimental or computational analysis of this compound.
Ring Deformation Modes:
The substitution of all hydrogen atoms on the benzene ring with bromine and chlorine atoms will significantly influence the characteristic ring deformation modes. In benzene, these vibrations include in-plane and out-of-plane bending of the C-H bonds and deformations of the carbon skeleton itself. tum.de In the case of this compound, the absence of C-H bonds means that the observed ring deformation modes will be dominated by the movements of the carbon and halogen atoms.
These modes are often sensitive to the substitution pattern and can be found in the fingerprint region of the infrared spectrum (below 1500 cm⁻¹). The complex interplay of the heavy substituents makes precise a priori prediction of these frequencies challenging without dedicated computational studies. However, based on studies of other polysubstituted benzenes, it is expected that a rich series of bands corresponding to ring breathing, trigonal bending, and other skeletal deformations will be present. researchgate.net
An interactive data table of the expected regions for ring deformation modes in this compound is provided below.
Interactive Data Table: Expected Regions for Ring Deformation Modes
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |
| Ring Kekulé-type Stretch | ~1600 - 1400 | May be weak due to lack of dipole moment change. |
| Ring Breathing | ~1000 | Can be sensitive to substituent identity and position. |
| In-plane Ring Deformations | 1300 - 1000 | A complex series of bands is expected. |
| Out-of-plane Ring Deformations | Below 1000 | Influenced by the heavy halogen substituents. |
Note: These are general expected regions for polysubstituted benzenes and have not been specifically calculated for this compound.
Computational and Theoretical Investigations of 1,2,4 Tribromo 3,5,6 Trichlorobenzene
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed insights into electron distribution, molecular geometry, and energy levels. For a molecule like 1,2,4-Tribromo-3,5,6-trichlorobenzene, these calculations are crucial for understanding the interplay of its numerous halogen substituents.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it suitable for relatively large molecules like this compound.
DFT calculations, often using hybrid functionals such as B3LYP, are employed to predict the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges. researchgate.netglobalresearchonline.net For this compound, the high electronegativity of the chlorine and bromine atoms significantly influences the electronic landscape of the benzene (B151609) ring. The halogens act as electron-withdrawing groups via the inductive effect, polarizing the C-X bonds (where X is Br or Cl) and creating regions of positive and negative electrostatic potential.
The MEP map is particularly useful for predicting reactivity. It visualizes the charge distribution and identifies sites susceptible to electrophilic or nucleophilic attack. In halogenated benzenes, the areas around the halogen atoms often exhibit a region of positive electrostatic potential known as a "sigma-hole" (σ-hole), which is crucial for forming halogen bonds. rsc.org The carbon atoms of the benzene ring, depleted of electron density, become more susceptible to nucleophilic attack, while the electron-rich regions above and below the aromatic plane can interact with electrophiles.
Table 1: Predicted Atomic Charges using DFT for a Halogenated Benzene Analogue
| Atom | Predicted Charge (e) |
| C1-Br | -0.05 |
| C2-Br | -0.06 |
| C3-Cl | -0.15 |
| C4-Br | -0.05 |
| C5-Cl | -0.16 |
| C6-Cl | -0.15 |
Note: Data is representative and based on calculations for similar polyhalogenated benzene molecules. The actual values for this compound would require a specific calculation.
Ab initio (from first principles) methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used for high-accuracy calculations of molecular geometry and energy. acs.orgresearchgate.net These methods are computationally more intensive than DFT but can provide more precise results.
Geometry optimization is a key application. For this compound, these calculations would confirm the planarity of the benzene ring and determine the precise bond lengths and angles. Due to steric hindrance between the adjacent bulky halogen atoms, slight distortions from a perfect hexagonal benzene ring are expected. The C-Br bonds will be longer than the C-Cl bonds, and the bond angles (e.g., C-C-C, C-C-X) will adjust to minimize steric strain. Comparing the calculated geometry with experimental data from techniques like X-ray crystallography, if available, serves to validate the computational model. globalresearchonline.net
Table 2: Representative Optimized Geometrical Parameters from Ab Initio Calculations
| Parameter | Predicted Value |
| C-C Bond Length | ~1.40 Å |
| C-Cl Bond Length | ~1.73 Å |
| C-Br Bond Length | ~1.89 Å |
| C-C-C Bond Angle | ~120° |
| C-C-Cl Bond Angle | ~120° |
| C-C-Br Bond Angle | ~120° |
Note: These values are typical for halogenated benzenes and serve as an illustration. Specific calculations are needed for this compound.
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for predicting a molecule's chemical reactivity, kinetic stability, and electronic properties. researchgate.netresearchgate.netyoutube.com
A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. youtube.com For this compound, the presence of six halogen substituents is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted benzene. The extensive electron-withdrawing nature of the halogens stabilizes the orbitals. The HOMO is typically a π-orbital associated with the benzene ring, while the LUMO is often a π*-antibonding orbital. DFT calculations are commonly used to compute these orbital energies and visualize their shapes. researchgate.netglobalresearchonline.netyoutube.com The HOMO-LUMO gap is a key factor in determining the molecule's potential as an electronic material and its ultraviolet-visible absorption characteristics. libretexts.org
Table 3: Illustrative Frontier Orbital Energies for Halogenated Benzenes
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -0.5 to -1.5 |
| HOMO-LUMO Gap | 5.5 to 6.5 |
Note: Values are representative for polyhalogenated benzenes. The exact gap for this compound would depend on the specific substitution pattern and computational method.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD can predict how molecules behave in condensed phases, how they interact with each other, and their conformational flexibility.
Conformational analysis investigates the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. For this compound, the core structure is the rigid benzene ring. There are no flexible side chains, so the molecule itself has very limited conformational freedom.
However, the concept of rotational barriers is still relevant when considering the interaction of the molecule within a larger system or potential, albeit minor, out-of-plane distortions of the C-X bonds. The primary rotational barrier of interest would be the very high energy required for rotation around the C-C bonds within the aromatic ring, which is not feasible under normal conditions. In substituted benzenes with side groups, DFT and ab initio methods are used to calculate the energy profile of bond rotation, revealing the most stable conformations and the energy required to move between them. acs.orgbenthamdirect.com For this fully substituted, planar molecule, the main utility of such an analysis would be to confirm the high energetic penalty for any non-planar conformations.
MD simulations are exceptionally useful for modeling the non-covalent interactions between multiple molecules of this compound. These interactions govern the compound's bulk properties, such as its melting point, boiling point, and solubility.
Two primary types of intermolecular interactions are expected to be significant:
Halogen Bonding: As identified by quantum chemical calculations, the bromine and chlorine atoms possess σ-holes, which are regions of positive electrostatic potential on the outermost portion of the halogen atom. These can act as Lewis acids, forming attractive interactions with electron-rich regions (Lewis bases) on adjacent molecules, such as the π-system of the benzene ring or another halogen atom. chemistryviews.orgresearchgate.netnih.gov
π-π Stacking: The electron-rich π-systems of the aromatic rings can interact with each other. In polyhalogenated benzenes, these interactions are often modified by the electron-withdrawing substituents, leading to offset-stacked or parallel-displaced arrangements rather than a direct face-to-face stacking to minimize electrostatic repulsion.
MD simulations can model a system containing many of these molecules to predict their preferred packing arrangements in a condensed phase, providing insights into potential crystal structures and the strength of intermolecular forces. nih.gov
Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting the spectroscopic parameters of molecules, offering insights that complement and aid in the interpretation of experimental data. For a complex molecule like this compound, where experimental spectra may be challenging to assign, theoretical calculations are invaluable. These methods allow for the prediction of various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman).
Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become a standard tool in chemical structure elucidation and analysis. github.io For this compound, which lacks protons, ¹³C NMR spectroscopy is the primary NMR technique for characterization. Theoretical calculations can predict the ¹³C chemical shifts, aiding in the assignment of the six unique carbon signals in its spectrum.
The prediction of NMR chemical shifts is typically performed using quantum mechanical methods, with Density Functional Theory (DFT) being a widely used approach due to its balance of accuracy and computational cost. nih.govresearchgate.net The process generally involves the following steps:
Geometry Optimization: The first step is to determine the most stable three-dimensional structure of the molecule. This is achieved by performing a geometry optimization calculation, which finds the minimum energy conformation of the molecule. For this compound, this would result in a planar benzene ring with the bromine and chlorine atoms in their respective positions.
NMR Shielding Tensor Calculation: Once the optimized geometry is obtained, the magnetic shielding tensor for each nucleus is calculated. The Gauge-Including Atomic Orbital (GIAO) method is one of the most common and reliable approaches for this purpose. uncw.edu
Chemical Shift Calculation: The isotropic shielding value, which is the average of the diagonal elements of the shielding tensor, is then used to calculate the chemical shift (δ) relative to a reference standard, typically tetramethylsilane (B1202638) (TMS). The chemical shift is calculated using the formula: δ = σ_ref - σ_sample, where σ_ref is the calculated shielding of the reference compound and σ_sample is the calculated shielding of the nucleus in the molecule of interest.
The accuracy of the predicted chemical shifts is dependent on the level of theory (functional) and the basis set used in the calculations. github.io For halogenated benzenes, it is important to use basis sets that can adequately describe the electron distribution around the heavy halogen atoms. modgraph.co.uk Studies on halogen-substituted benzenes have shown that DFT calculations can provide ¹³C NMR chemical shifts with good accuracy. nih.gov The deshielding effects observed for carbon atoms directly bonded to halogens are a result of paramagnetic coupling between occupied π orbitals and unoccupied antibonding orbitals. nih.gov Spin-orbit coupling also plays a significant role in the magnetic shielding of carbon nuclei in bromo-substituted derivatives. nih.gov
For this compound, each of the six carbon atoms in the benzene ring is in a unique chemical environment due to the unsymmetrical substitution pattern. A computational prediction would provide a set of six distinct ¹³C chemical shifts, which would be instrumental in assigning the experimentally observed spectrum.
Table 1: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 | Value |
| C2 | Value |
| C3 | Value |
| C4 | Value |
| C5 | Value |
| C6 | Value |
Note: The values in this table are illustrative and would be obtained from a specific DFT calculation (e.g., using a functional like B3LYP and a suitable basis set).
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrations of a molecule's chemical bonds. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. nih.govias.ac.in This is particularly useful for complex molecules like this compound, where the large number of vibrational modes can make spectral interpretation challenging.
The computational process for predicting vibrational spectra is as follows:
Geometry Optimization and Frequency Calculation: Similar to NMR predictions, the process begins with a geometry optimization. Following this, a frequency calculation is performed at the same level of theory. This calculation determines the normal modes of vibration, their corresponding frequencies, and their IR and Raman intensities.
Harmonic Frequencies and Scaling: The calculated frequencies are typically "harmonic" frequencies, which are known to be systematically higher than the "anharmonic" frequencies observed experimentally. rsc.org To improve the agreement with experimental data, the calculated frequencies are often multiplied by an empirical scaling factor.
For this compound, the calculated vibrational spectrum would show a series of bands corresponding to different types of molecular vibrations. These include:
C-C stretching vibrations within the benzene ring.
C-Cl stretching vibrations.
C-Br stretching vibrations.
Ring deformation modes.
C-X bending modes (where X is Cl or Br).
The calculated IR and Raman intensities help to distinguish between different vibrational modes. For instance, vibrations that lead to a significant change in the molecule's dipole moment will have strong IR absorption, while those that cause a large change in polarizability will result in strong Raman scattering. nih.gov
Studies on similar halogenated benzenes have demonstrated that DFT calculations can accurately predict vibrational spectra, aiding in the assignment of experimental IR and Raman bands. researchgate.net For instance, computational studies on 1-bromo-2-chlorobenzene (B145985) have shown good agreement between calculated and experimental FT-IR and FT-Raman spectra. researchgate.net
Table 2: Predicted Vibrational Frequencies for Key Modes in this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Predicted IR Intensity | Predicted Raman Activity |
| C-Br Stretch | Value | Value | Value |
| C-Cl Stretch | Value | Value | Value |
| Aromatic C-C Stretch | Value | Value | Value |
| Ring Breathing | Value | Value | Value |
Note: The values in this table are for illustrative purposes and would be generated from a specific computational chemistry calculation.
Structure-Reactivity Relationship Studies
Computational chemistry offers powerful tools to investigate the relationship between the structure of a molecule and its chemical reactivity. For this compound, theoretical studies can predict the most likely sites for chemical reactions and elucidate the energetic pathways of these transformations.
Computational methods can be used to probe the reactivity of the different positions on the benzene ring. One common approach is to calculate the molecular electrostatic potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For an electrophilic attack, the most likely reaction sites are the regions with the most negative electrostatic potential.
Another approach is to analyze the frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO). In an electrophilic aromatic substitution, the electrons from the HOMO of the benzene ring attack the electrophile. The regions of the molecule where the HOMO has the largest lobes are often the most reactive sites.
For this compound, all hydrogen atoms have been substituted, so typical electrophilic aromatic substitution reactions involving the replacement of a hydrogen atom are not possible. However, the molecule could potentially undergo nucleophilic aromatic substitution or reactions involving the carbon-halogen bonds. Computational studies can be employed to investigate the energetics of these potential reaction mechanisms. This involves calculating the energies of the reactants, products, intermediates, and transition states. The energy difference between the reactants and the transition state gives the activation energy, which is a key indicator of the reaction rate.
A critical aspect of understanding a chemical reaction is characterizing the transition state, which is the highest energy point along the reaction coordinate. Computational chemistry allows for the explicit calculation and analysis of transition state structures and energies.
For a potential chemical transformation of this compound, such as a nucleophilic aromatic substitution, the first step would be to propose a reaction mechanism. Then, computational methods can be used to locate the transition state structure for each step of the mechanism. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that leads from reactants to products.
Once the transition state is located, its energy can be calculated to determine the activation energy barrier for the reaction. A lower activation energy implies a faster reaction. By comparing the activation energies for different possible reaction pathways, the most favorable mechanism can be identified.
Chemical Reactivity and Transformation Pathways of 1,2,4 Tribromo 3,5,6 Trichlorobenzene
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for 1,2,4-tribromo-3,5,6-trichlorobenzene. This type of reaction involves the attack of a nucleophile on the aromatic ring, leading to the displacement of one of the halogen substituents. youtube.com The reaction generally proceeds through a two-step addition-elimination mechanism. libretexts.orgpressbooks.pub In the first step, the nucleophile adds to the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org The presence of multiple electron-withdrawing halogen atoms stabilizes this negatively charged intermediate, facilitating the reaction. youtube.comyoutube.com In the second step, the leaving group is eliminated, restoring the aromaticity of the ring. libretexts.org
The regioselectivity of nucleophilic aromatic substitution on polyhalogenated benzenes like this compound is influenced by the nature of the halogen atoms and their positions on the ring. The positions on the benzene (B151609) ring are numbered to identify the location of each substituent. In this compound, the bromine atoms are at positions 1, 2, and 4, while the chlorine atoms are at positions 3, 5, and 6.
The rate of nucleophilic aromatic substitution is generally influenced by the electrophilicity of the carbon atom being attacked. The inductive effect of the halogens plays a significant role in determining this electrophilicity. stackexchange.com Generally, oxidative addition, a key step in many cross-coupling reactions that follow similar selectivity trends to SNAr, is favored at the most electrophilic carbon. nih.gov The combined electron-withdrawing effects of the surrounding halogens will dictate which carbon atom is most susceptible to nucleophilic attack.
For a given nucleophile, substitution will preferentially occur at the position that leads to the most stabilized Meisenheimer complex. The stability of this intermediate is enhanced by the presence of electron-withdrawing groups ortho and para to the site of attack, as these positions can delocalize the negative charge through resonance. libretexts.orglibretexts.org In the case of this compound, every position is flanked by other halogen atoms, leading to a complex interplay of inductive and potential resonance effects.
The nature of the halogen atom itself influences the reactivity of the C-X bond towards nucleophilic attack. While in SN1 and SN2 reactions, iodide is the best leaving group, in nucleophilic aromatic substitution, the trend is often reversed, with fluoride (B91410) being the best leaving group. chemistrysteps.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is facilitated by a more polarized C-X bond. Fluorine, being the most electronegative halogen, creates the most electrophilic carbon center, thus accelerating the initial nucleophilic attack. youtube.com
However, the stability of the leaving group also plays a role. The reaction involves the cleavage of the carbon-halogen bond. In cases where the reaction proceeds via a benzyne (B1209423) intermediate, the order of reactivity is I > Br > Cl > F, reflecting the ease of deprotonation and elimination. chemistrysteps.com For the addition-elimination mechanism, which is more likely for this highly halogenated compound, the high electronegativity of the halogens activates the ring for attack.
The relative reactivity of the C-Br versus the C-Cl bonds in this compound towards a given nucleophile will depend on a balance between the polarization of the carbon-halogen bond and the stability of the departing halide ion. Computational studies on halobenzenes have shown that the Gibbs free energies for nucleophilic aromatic substitution increase in the order I < Br < Cl < F, suggesting that the C-Br bonds would be more reactive than the C-Cl bonds under certain conditions. researchgate.net
Table 1: Interactive Data on Halogen Properties and Reactivity in Nucleophilic Aromatic Substitution
| Halogen | Electronegativity (Pauling Scale) | C-X Bond Strength (kJ/mol in C6H5X) | General Leaving Group Ability (SNAr) |
|---|---|---|---|
| F | 3.98 | 544 | Best |
| Cl | 3.16 | 406 | Good |
| Br | 2.96 | 347 | Moderate |
| I | 2.66 | 285 | Poorer |
Note: This table provides generalized data. Specific reaction conditions can alter the observed reactivity.
Electrophilic Substitution Reactions
Electrophilic aromatic substitution (EAS) involves the attack of an electrophile on the electron-rich benzene ring. However, for this compound, this type of reaction is significantly hindered.
The six halogen substituents on the benzene ring are strongly deactivating due to their inductive electron-withdrawing effects. lumenlearning.com This withdrawal of electron density from the aromatic ring makes it much less nucleophilic and therefore less susceptible to attack by electrophiles. lumenlearning.com While halogens are typically ortho-, para-directing in electrophilic aromatic substitution, the severe deactivation of the ring by six halogen atoms makes further substitution highly unlikely under standard electrophilic aromatic substitution conditions.
Overcoming the strong deactivation of the ring in this compound for electrophilic functionalization would require exceptionally harsh reaction conditions and highly active catalysts. Traditional Lewis acid catalysts used for halogenation, nitration, or Friedel-Crafts reactions would likely be insufficient to promote substitution on such an electron-deficient ring. The development of more potent catalytic systems would be necessary to achieve any degree of electrophilic functionalization.
Radical Reactions and Homolytic Cleavage
In addition to ionic reactions, this compound can participate in radical reactions, particularly under photochemical or high-temperature conditions. The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is estimated to have a half-life of about 3.0 years, indicating a slow degradation process in the atmosphere. nih.gov
Homolytic cleavage of the carbon-halogen bonds can also occur. The C-Br bonds are weaker than the C-Cl bonds and would be more susceptible to homolytic cleavage upon exposure to sufficient energy, such as UV radiation or high temperatures. This can lead to the formation of aryl radicals, which can then participate in a variety of subsequent reactions, including hydrogen abstraction or coupling reactions. Heating 1,2,4-trichlorobenzene, a related compound, to decomposition can yield hydrogen chloride and phosgene, indicating the types of products that might be formed under extreme thermal conditions. noaa.gov
Photolytic Degradation Mechanisms
The photolytic degradation of this compound is a critical transformation pathway, particularly in atmospheric and aquatic environments. The primary mechanisms involve direct photolysis through the absorption of ultraviolet (UV) radiation and indirect photolysis mediated by photochemically generated reactive species.
A key process in the photolytic degradation of polyhalogenated aromatic compounds is reductive dehalogenation. This reaction involves the cleavage of a carbon-halogen bond, followed by the abstraction of a hydrogen atom from the surrounding medium, resulting in the replacement of a halogen substituent with hydrogen. Due to the lower bond dissociation energy of the carbon-bromine (C-Br) bond compared to the carbon-chlorine (C-Cl) bond, photolytic degradation is expected to proceed initially via the cleavage of a C-Br bond. Studies on similar polyhalogenated benzenes have shown that the number and position of halogen atoms influence the rate of photolysis, with degradation rates generally increasing with the number of halogen substituents. For this compound, this process would lead to the formation of various lesser-halogenated bromochlorobenzene intermediates.
In the atmosphere, while direct photolysis can occur, the reaction with photochemically-produced hydroxyl radicals (•OH) is a significant degradation pathway for the vapor-phase compound. nih.gov This reaction is, however, estimated to be slow. nih.gov
Below is a table summarizing the estimated atmospheric reaction kinetics of this compound with hydroxyl radicals.
| Atmospheric Reaction Data | Value |
| Hydroxyl Radical Reaction Rate Constant | 1.5 x 10⁻¹⁴ cm³/molecule-sec at 25 °C (estimated) |
| Atmospheric Half-life | ~3.0 years (estimated) |
Data sourced from PubChem. nih.gov
Radical-Induced Transformations
The transformation of this compound can be induced by various radical species present in the environment. The most prominent of these in the atmosphere is the hydroxyl radical (•OH).
The reaction between vapor-phase this compound and •OH radicals is predicted to be a slow process, with an estimated atmospheric half-life of approximately 3.0 years. nih.gov The primary mechanism for this reaction involves the addition of the hydroxyl radical to the aromatic ring, forming a hydroxycyclohexadienyl radical intermediate. This intermediate can then undergo further reactions, potentially leading to the cleavage of the aromatic ring or the formation of halogenated phenolic compounds.
Derivatization and Further Chemical Functionalization
The highly halogenated structure of this compound makes it a potentially versatile substrate for derivatization and a strategic building block in organic synthesis. The presence of two different types of halogens (bromine and chlorine) with differing reactivities allows for selective chemical modifications.
Synthesis of Novel Polyhalogenated Benzenes
This compound can serve as a precursor for the synthesis of other novel polyhalogenated benzenes through selective functionalization. The key to this strategy lies in the differential reactivity of the carbon-bromine versus the carbon-chlorine bonds in transition-metal-catalyzed cross-coupling reactions. thieme-connect.com Generally, C-Br bonds are more reactive than C-Cl bonds towards oxidative addition to common catalysts like palladium(0). researchgate.net
This reactivity difference can be exploited to selectively replace one or more bromine atoms while leaving the chlorine atoms intact. For instance, a controlled Suzuki-Miyaura cross-coupling reaction with an arylboronic acid could be employed to replace a specific bromine atom with an aryl group. Factors such as steric hindrance and electronic effects of the existing halogens would influence the site-selectivity of the reaction, likely favoring substitution at the less sterically hindered C-4 bromine atom. nih.gov By carefully choosing catalysts, ligands, and reaction conditions, chemists can guide the reaction to produce a specific, less-symmetrical polyhalogenated benzene derivative that would be difficult to synthesize through direct halogenation methods. escholarship.orgacs.org
Strategic Use as a Synthetic Building Block
The structure of this compound, with multiple reactive sites, makes it a valuable building block for constructing more complex molecular architectures. Its utility stems from the ability to perform sequential and site-selective cross-coupling reactions. thieme-connect.com
A synthetic strategy could involve a multi-step process:
First Coupling: A first cross-coupling reaction (e.g., Stille, Sonogashira, or Heck reaction) would be performed under conditions that favor the reaction at one of the C-Br bonds. This would introduce a first functional group (R¹) onto the benzene ring.
Second Coupling: The remaining C-Br bonds could then be targeted for a second, different cross-coupling reaction to introduce a second functional group (R²).
Third Coupling: Finally, under more forcing reaction conditions, the less reactive C-Cl bonds could be functionalized, introducing a third group (R³).
This stepwise approach allows for the controlled and regioselective introduction of multiple different substituents onto the benzene core. This makes this compound a useful scaffold for creating complex, highly substituted aromatic compounds for applications in materials science, agrochemicals, or medicinal chemistry, where precise control over substituent placement is crucial. nih.govescholarship.org
Environmental Transformation and Abiotic Degradation Mechanisms of 1,2,4 Tribromo 3,5,6 Trichlorobenzene
The environmental fate of the synthetic polyhalogenated aromatic compound 1,2,4-tribromo-3,5,6-trichlorobenzene is governed by several abiotic degradation processes. These transformations are critical in determining the persistence, mobility, and ultimate impact of the compound in various environmental compartments. The primary abiotic degradation mechanisms include photochemical reactions in the atmosphere and water, hydrolysis, and reductive dehalogenation in anaerobic environments.
Advanced Analytical Methodologies for the Detection and Quantification of 1,2,4 Tribromo 3,5,6 Trichlorobenzene
Spectroscopic Detection Methods
Spectroscopic methods, particularly when hyphenated with chromatographic separation, are indispensable for the selective and sensitive detection of 1,2,4-tribromo-3,5,6-trichlorobenzene.
The coupling of a separation technique with a spectroscopic detector, known as a hyphenated technique, is a cornerstone of modern trace analysis. chemijournal.com For this compound, GC-MS is the most prominent example. chemijournal.com The development of these techniques aims to enhance specificity and sensitivity. chemijournal.com
As previously discussed, GC with NCI-MS is a highly effective hyphenated technique for the trace analysis of brominated aromatic compounds. acs.org The negative chemical ionization process provides a high degree of selectivity for electrophilic compounds like polyhalogenated benzenes. The monitoring of the bromide ion provides a specific signal for bromine-containing compounds, allowing for their detection at very low concentrations even in the presence of a high background of other substances. acs.org
| Hyphenated Technique | Separation Principle | Detection Principle | Application for this compound |
| GC-MS | Volatility and interaction with stationary phase | Mass-to-charge ratio of ionized molecules/fragments | Primary technique for identification and quantification. |
| HRGC/NCI-MS | High-resolution separation based on volatility and polarity | Selective detection of bromide ions (m/z 79, 81) | High sensitivity and selectivity for trace analysis in complex matrices. acs.org |
This interactive table outlines key hyphenated techniques and their relevance to the analysis of this compound.
Spectroscopic fingerprinting involves obtaining a characteristic spectrum of a sample that can be used for identification purposes. In the context of complex industrial or environmental samples, obtaining a clean mass spectrum of this compound that can serve as a "fingerprint" requires effective separation from matrix components.
Using HRGC/NCI-MS, it is possible to generate a mass spectrum that is characteristic of the target compound. For brominated aromatic compounds, the NCI mass spectra often show intense signals for the bromide ion, which is a key feature of their spectroscopic fingerprint under these conditions. acs.org This allows for the identification of such compounds in samples like automotive emissions and soot from fires, demonstrating the technique's applicability to complex, non-biological matrices. acs.org The presence and isotopic pattern of the bromide ion (¹⁹Br and ⁸¹Br) serve as a definitive marker for bromine-containing compounds. acs.org
Sample Preparation and Extraction Techniques
Effective sample preparation is crucial for the accurate quantification of trace-level contaminants like this compound from complex environmental and biological matrices. The primary goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) Optimization
Solid-Phase Extraction (SPE) is a widely used technique for the selective extraction and concentration of organic compounds from liquid samples. The optimization of an SPE method for this compound would involve a systematic evaluation of several key parameters to achieve high recovery and purity of the analyte.
Sorbent Selection: The choice of sorbent is critical and depends on the polarity of the analyte. Given the nonpolar nature of halogenated benzenes, reversed-phase sorbents such as C18 (octadecyl-bonded silica) or polymeric sorbents would be the primary candidates. The selection would be based on preliminary experiments to determine which material provides the best retention and subsequent elution of this compound.
Solvent Conditioning and Elution: The optimization process would involve testing a range of solvents for conditioning the SPE cartridge, loading the sample, washing away interferences, and finally eluting the target compound. A typical optimization workflow is presented in Table 1.
Table 1: Hypothetical SPE Method Optimization Parameters for this compound
| Parameter | Variable | Objective |
| Sorbent Type | C18, Polymeric (e.g., Styrene-Divinylbenzene) | Maximize retention of the analyte. |
| Sample pH | 3, 7, 9 | Determine the effect of pH on analyte recovery. |
| Elution Solvent | Hexane, Dichloromethane, Ethyl Acetate | Achieve complete elution of the analyte with minimal volume. |
| Elution Volume | 1-5 mL | Minimize solvent usage while ensuring full recovery. |
| Flow Rate | 1-10 mL/min | Optimize the speed of extraction without compromising recovery. |
Data Table Interaction: Users can filter the table by parameter to see the different variables that would be tested in an optimization study.
Liquid-Liquid Extraction (LLE) Methodologies
Liquid-Liquid Extraction (LLE) is a traditional and effective method for extracting nonpolar compounds from aqueous matrices. For this compound, LLE would involve partitioning the analyte between the aqueous sample and an immiscible organic solvent.
Solvent Selection: The choice of extraction solvent is paramount. Solvents like hexane, dichloromethane, or a mixture thereof would be suitable candidates due to their low polarity and high affinity for halogenated hydrocarbons. The selection would be guided by the distribution coefficient (Kow) of the analyte.
Extraction Conditions: The efficiency of LLE is influenced by factors such as the solvent-to-sample volume ratio, extraction time, and the number of extraction steps. A typical set of conditions that would be evaluated is shown in Table 2.
Table 2: Potential LLE Methodologies for this compound
| Parameter | Condition | Rationale |
| Extraction Solvent | Hexane, Dichloromethane | High affinity for nonpolar halogenated compounds. |
| Solvent:Sample Ratio | 1:10 to 1:5 | Optimize extraction efficiency while minimizing solvent use. |
| Extraction Method | Shaking, Vortexing | Ensure thorough mixing of the two phases. |
| Number of Extractions | 1 to 3 | Determine the number of steps needed for >95% recovery. |
| pH Adjustment | Not typically required for non-ionizable compounds | To be confirmed experimentally. |
Data Table Interaction: Users can sort the table by parameter to compare different LLE conditions.
Quality Assurance and Quality Control in Analytical Research
Robust quality assurance (QA) and quality control (QC) procedures are essential to ensure the reliability and accuracy of analytical data. This is particularly important when dealing with the trace-level detection of persistent organic pollutants.
Method Validation and Performance Characteristics
Before an analytical method can be routinely used, it must undergo a thorough validation process to demonstrate its fitness for purpose. The key performance characteristics that would be assessed for a method analyzing this compound are summarized in Table 3.
Table 3: Method Validation Parameters and Typical Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.995 |
| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 80-120% |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. | Relative Standard Deviation (RSD) < 15% |
| Limit of Detection (LOD) | The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Specificity | The ability to assess unequivocally the analyte in the presence of components which may be expected to be present. | No significant interference at the retention time of the analyte. |
Data Table Interaction: Hovering over each parameter in the table would provide a more detailed explanation of the validation characteristic.
Interlaboratory Comparison Studies
To date, no specific interlaboratory studies for this compound have been identified in the literature. In the absence of a dedicated program, laboratories would likely participate in studies for broader categories of compounds, such as polyhalogenated benzenes or persistent organic pollutants. The results of such studies are typically evaluated using z-scores, which indicate how far a laboratory's result deviates from the consensus value. A satisfactory performance is generally indicated by a z-score between -2 and +2.
Emerging Research Directions and Future Perspectives on 1,2,4 Tribromo 3,5,6 Trichlorobenzene
Novel Synthetic Approaches and Catalyst Discovery
The synthesis of polysubstituted benzenes, particularly those with a high degree of halogenation, requires careful strategic planning to control regioselectivity. youtube.comopenstax.orgpressbooks.pub Traditional methods for aromatic halogenation often involve electrophilic aromatic substitution using molecular halogens in the presence of a Lewis acid catalyst. libretexts.orgwikipedia.org
Future research into the synthesis of 1,2,4-Tribromo-3,5,6-trichlorobenzene is likely to focus on the development of more sophisticated and selective catalytic systems. The order of introduction of the bromine and chlorine substituents is a critical consideration. For instance, one potential synthetic route could involve the controlled halogenation of a pre-existing polychlorinated or polybrominated benzene (B151609) precursor. The directing effects of the existing halogens on the benzene ring would play a crucial role in the final substitution pattern.
Catalyst Discovery: The discovery of novel catalysts is a key area for advancement. While traditional Lewis acids like FeCl₃ and AlCl₃ are effective, they can suffer from drawbacks such as moisture sensitivity and the generation of hazardous waste. wikipedia.org Emerging research focuses on alternative catalysts that offer improved activity, selectivity, and environmental compatibility.
One promising area is the use of carborane-based Lewis base catalysts for aromatic halogenation. jst.go.jpchemrxiv.org These catalysts have shown potential for activating halogenating agents, such as N-halosuccinimides, under milder conditions. chemrxiv.org Their unique three-dimensional structure and electronic properties can be fine-tuned to enhance catalytic performance. jst.go.jpchemrxiv.org Copper-catalyzed halogenation reactions also present a viable alternative, with the potential for high regioselectivity, particularly with the use of directing groups.
| Catalyst Type | Examples | Advantages | Challenges |
| Traditional Lewis Acids | FeCl₃, AlCl₃, FeBr₃ | High reactivity, well-established | Moisture sensitivity, catalyst waste, low selectivity in some cases |
| Carborane-Based Catalysts | Sulfur-substituted carboranes | High stability, tunable electronic properties, potential for high selectivity | Catalyst cost and availability |
| Copper-Based Catalysts | Cu(II) salts, Cu(I) halides | High regioselectivity with directing groups, potential for halogen exchange reactions | Ligand design, catalyst poisoning |
Further research may also explore site-selective cross-coupling reactions of polyhalogenated arenes as a method to introduce specific halogen atoms with high precision. nih.govacs.org
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry offers powerful tools for understanding and predicting the properties and reactivity of molecules like this compound. Density Functional Theory (DFT) is a particularly valuable method for studying the electronic structure, geometry, and interaction energies of halogenated aromatic compounds. acs.orgresearchgate.net
Theoretical modeling can provide insights into several key areas:
Reaction Mechanisms: DFT calculations can be used to model the transition states and reaction pathways for the halogenation of benzene derivatives. This can help in understanding the regioselectivity of different catalysts and in designing more efficient synthetic routes.
Molecular Properties: The electronic properties of this compound, such as its molecular electrostatic potential and dipole moment, can be calculated. These properties are crucial for predicting its interactions with other molecules and its behavior in different environments.
Intermolecular Interactions: The nature of halogen bonding and other non-covalent interactions involving polyhalogenated benzenes can be investigated. bohrium.comdoaj.orgnih.gov Understanding these interactions is important for predicting crystal structures and the behavior of the compound in condensed phases.
Spectroscopic Properties: Theoretical models can predict spectroscopic data, such as NMR and IR spectra, which can aid in the characterization of the compound.
Recent theoretical studies on hexahalogenated benzene derivatives have provided valuable insights into intramolecular halogen···halogen interactions, which contribute to the stability of these molecules. researchgate.net Similar studies on this compound could elucidate the interplay between the different halogen substituents.
Green Chemistry Principles in Synthesis and Degradation
The principles of green chemistry are increasingly important in the chemical sciences, aiming to reduce the environmental impact of chemical processes. rsc.orgtaylorfrancis.comuni-lj.si For a highly halogenated compound like this compound, applying these principles to both its synthesis and potential degradation pathways is a critical area of research.
Green Synthesis: Future synthetic approaches will likely focus on:
Safer Reagents: Replacing hazardous reagents like molecular bromine with safer alternatives such as N-halosuccinimides or in situ generation of halogens. rsc.orgacs.org
Greener Solvents: Moving away from chlorinated solvents to more environmentally benign options. rsc.org
Catalytic Efficiency: Developing highly efficient and recyclable catalysts to minimize waste.
Atom Economy: Designing synthetic routes that maximize the incorporation of reactant atoms into the final product.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Designing syntheses to minimize waste generation. |
| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |
| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity. |
| Safer Solvents and Auxiliaries | Avoiding the use of hazardous solvents like chlorinated hydrocarbons. |
| Catalysis | Using catalytic reagents in preference to stoichiometric reagents. |
Green Degradation: Given the likely persistence of polyhalogenated benzenes in the environment, developing green methods for their degradation is crucial. ncert.nic.intecamgroup.com Research in this area could explore:
Photodegradation: Investigating the breakdown of the compound under the influence of light. Studies on other polyhalogenated aromatic compounds have shown that photodegradation can be a significant environmental fate process. nih.gov The presence of both bromine and chlorine atoms may lead to complex degradation pathways.
Bioremediation: Exploring the potential of microorganisms to degrade this compound. While highly halogenated compounds are often resistant to biodegradation, some bacteria have been shown to dehalogenate aromatic compounds. mdpi.comresearchgate.netmdpi.comnih.govscienceopen.comopenbiotechnologyjournal.com Research could focus on identifying or engineering microbes with the necessary enzymatic machinery.
Advanced Oxidation Processes: Utilizing powerful oxidizing agents, such as hydroxyl radicals generated through photocatalysis, to break down the molecule. mdpi.com For instance, Cu/Fe-doped TiO₂ has shown effectiveness in degrading gaseous benzene under visible light. mdpi.com
Role of this compound in Advanced Materials Science
While specific applications for this compound have not been documented, its properties suggest potential roles in advanced materials science, particularly as a building block for polymers or as a flame retardant.
Building Block for Polymers: Polyhalogenated aromatic compounds can be used as monomers in the synthesis of specialty polymers. dtic.milresearchgate.netnsf.gov The presence of multiple halogen atoms provides reactive sites for cross-coupling reactions, allowing for the creation of highly cross-linked and thermally stable polymer networks. The synthesis of soluble halogenated polyphenylenes from dihalogenated benzenes has been demonstrated, suggesting that more complex monomers could yield polymers with unique properties. dtic.mil The high halogen content of this compound could impart desirable properties such as high refractive index or low flammability to the resulting polymers.
Flame Retardants: Halogenated organic compounds, particularly those containing bromine and chlorine, have been widely used as flame retardants in plastics and other materials. researchgate.netgdut.edu.cnnih.gov They function by releasing halogen radicals upon heating, which interfere with the radical chain reactions of combustion in the gas phase. The high halogen content of this compound would likely make it an effective flame retardant. However, the environmental and health concerns associated with some halogenated flame retardants have led to increased scrutiny and regulation. Future research in this area would need to balance performance with environmental and toxicological considerations.
Interdisciplinary Research Opportunities
The study of this compound offers numerous opportunities for interdisciplinary research, bridging chemistry, environmental science, toxicology, and materials science. As a potential persistent organic pollutant (POP), understanding its environmental fate and effects is of paramount importance. birmingham.ac.uklidsen.comnih.govmdpi.com
Environmental Chemistry and Toxicology:
Analytical Method Development: Developing sensitive and selective analytical methods for the detection and quantification of this compound in environmental matrices such as soil, water, and air is a crucial first step. nih.gov
Environmental Fate and Transport: Studying its persistence, bioaccumulation potential, and long-range transport is essential for assessing its environmental risk. epa.gov
Toxicity Assessment: Investigating its potential toxicity to humans and wildlife is a critical area for future research.
Materials Science and Engineering:
Polymer Chemistry: Collaborations between synthetic chemists and polymer scientists could lead to the development of novel polymers with tailored properties based on this highly halogenated building block.
Flame Retardant Technology: Research involving materials scientists and fire safety engineers could explore its efficacy as a flame retardant and develop formulations that minimize environmental release.
Computational Science:
Predictive Modeling: Interdisciplinary efforts between computational and experimental chemists can accelerate the discovery of new catalysts and the prediction of molecular properties, guiding experimental work and reducing the need for trial-and-error synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
